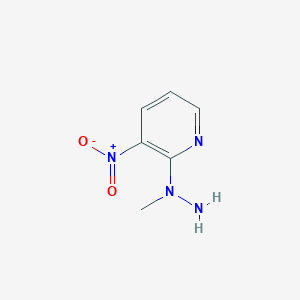

2-(1-Methylhydrazino)-3-nitropyridine

描述

Structure

3D Structure

属性

IUPAC Name |

1-methyl-1-(3-nitropyridin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2/c1-9(7)6-5(10(11)12)3-2-4-8-6/h2-4H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPKCYOYHLBERF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=CC=N1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380295 | |

| Record name | 2-(1-Methylhydrazino)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30963-12-3 | |

| Record name | 2-(1-Methylhydrazino)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Strategies for 2 1 Methylhydrazino 3 Nitropyridine and Its Analogues

Synthesis of Nitropyridine Precursors

The foundation for the synthesis of 2-(1-methylhydrazino)-3-nitropyridine lies in the preparation of reactive nitropyridine precursors, primarily 2-halo-3-nitropyridines. These intermediates are typically synthesized through the nitration of pyridine (B92270) derivatives or the functionalization of already nitrated pyridines.

Nitration Processes of Pyridine Derivatives

Direct nitration of the pyridine ring is a challenging transformation due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic attack. However, various methods have been developed to achieve the synthesis of 3-nitropyridines.

One common approach involves the nitration of 2-hydroxypyridine (B17775) to form 2-hydroxy-3-nitropyridine, which can then be converted to the corresponding 2-halopyridine. For instance, the nitration of pyridin-2-ol with a mixture of sulfuric acid and nitric acid, followed by treatment with a halogenating agent like thionyl chloride, yields 2-chloro-3-nitropyridine (B167233). guidechem.com Similarly, 2-amino-5-bromopyridine (B118841) can be nitrated with nitric acid to produce 2-amino-5-bromo-3-nitropyridine. orgsyn.org

Another effective method is the nitration of 2-halopyridines. For example, the reaction of 2-bromopyridine (B144113) with nitric acid can introduce a nitro group at the 3-position. bloomtechz.com The reaction conditions, such as temperature and the specific nitrating agent used, are critical to control the regioselectivity and yield of the desired product.

The synthesis of 2-fluoro-3-nitropyridine (B72422) can be achieved from 3-amino-2-nitropyridine (B78374) via a diazotization reaction followed by a Schiemann reaction. chemwhat.com This involves treating the aminopyridine with a source of nitrous acid in the presence of fluoroboric acid to form a diazonium salt, which upon heating, decomposes to yield the fluoro-substituted pyridine.

Functionalization of Halonitropyridines

Halonitropyridines, particularly those with the halogen at the 2- or 4-position, are versatile intermediates for the synthesis of a wide range of substituted pyridines. The electron-withdrawing nitro group activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), facilitating the displacement of the halide by various nucleophiles.

For instance, 2-chloro-3-nitropyridine readily reacts with primary amines to form 2-aminopyridine (B139424) derivatives. guidechem.com These reactions are often carried out by heating the reactants in a suitable solvent, such as ethylene (B1197577) glycol. The high reactivity of 2-chloro-3-nitropyridine towards nucleophiles is a cornerstone of its utility in organic synthesis. mdpi.com This reactivity allows for the introduction of a diverse array of functional groups, setting the stage for the synthesis of more complex molecules.

The following table summarizes various functionalization reactions of 2-chloro-3-nitropyridine:

| Nucleophile | Reagent | Product | Yield (%) | Reference |

| Aniline | Substituted anilines | 2-Anilino-3-nitropyridine derivatives | 90-94 | guidechem.com |

| Amine | Primary amines | N-Substituted-3-nitropyridin-2-amine | - | guidechem.com |

| Malonic ester anion | Diethyl malonate, NaH | Diethyl (3-nitropyridin-2-yl)malonate | - | nih.gov |

Approaches to Introducing the Hydrazino Moiety

The introduction of the hydrazino group onto the 3-nitropyridine (B142982) scaffold is typically achieved through a nucleophilic aromatic substitution reaction, where a hydrazine (B178648) derivative displaces a leaving group, usually a halogen, from the 2-position of the pyridine ring.

Alkylation of Hydrazinopyridines

The introduction of an alkyl group, such as a methyl group, onto the hydrazine moiety of a hydrazinopyridine is a critical step in the synthesis of compounds like this compound. The alkylation of hydrazinopyridines is typically achieved through the nucleophilic attack of one of the hydrazine's nitrogen atoms on an alkylating agent. The precursor, 2-hydrazino-3-nitropyridine (B98334), can be synthesized by the reaction of 2-chloro-3-nitropyridine with hydrazine. researchgate.netnih.gov

A significant challenge in hydrazine alkylation is controlling the selectivity, as the reaction can potentially yield a mixture of mono- and di-alkylated products, as well as isomers depending on which nitrogen atom is alkylated. Traditional methods often involve direct reaction with an alkyl halide.

More advanced methodologies have been developed to achieve greater control over this process. One efficient approach involves the formation of a nitrogen dianion intermediate. organic-chemistry.org This method uses a strong base, such as n-butyllithium, to deprotonate a protected hydrazine, creating a highly reactive intermediate that enables selective alkylation. organic-chemistry.org This strategy allows for precise control over the substitution pattern and minimizes the formation of byproducts. organic-chemistry.org The reaction rates are influenced by both steric and electronic factors; methyl halides are noted to react more rapidly than bulkier alkylating agents. organic-chemistry.org

| Substrate | Alkylating Agent | Key Reagents & Conditions | Product Type | Reference |

|---|---|---|---|---|

| Protected Phenylhydrazine (B124118) (PhNHNHBoc) | Alkyl Halides (e.g., CH₃I) | n-Butyllithium in THF, -78 °C | Mono- or di-alkylated products | organic-chemistry.org |

| 2-Chloro-3-nitropyridine / Piperazine (B1678402) | Aryl 2-chloroacetamides | N-alkylation conditions | N-alkylated piperazine derivatives | nih.gov |

Advanced Synthetic Techniques and Green Chemistry Considerations

Recent progress in chemical synthesis has emphasized the development of safer, more efficient, and environmentally benign processes. For the preparation of nitropyridine derivatives, these considerations are particularly pertinent due to the often energetic nature of nitration reactions and the need for high-purity products in pharmaceutical applications.

Catalytic Systems in Synthesis (e.g., Pd/C or Pt/C)

Heterogeneous catalysts, particularly those based on palladium or platinum supported on carbon (Pd/C or Pt/C), play a crucial role in the synthesis of hydrazinopyridine precursors. While not typically used for the alkylation step itself, these catalysts are vital for hydrogenation reactions within the synthetic sequence.

A key application is in the preparation of the hydrazinopyridine scaffold. A patented process for synthesizing 2-hydrazinopyridine (B147025) derivatives utilizes a mixed catalyst system of palladium/carbon and platinum/carbon. google.com This system is employed for a hydrogen substitution reaction to create the necessary pyridine halide intermediate. google.com The use of such supported catalysts is preferred as they can be easily separated from the reaction mixture, simplifying purification and allowing for potential reuse, which aligns with green chemistry principles. The choice of catalyst can significantly influence the yield and purity of the resulting intermediates. google.com For instance, studies on the synthesis of methylpyridines have shown that catalyst composition, including the specific metal oxide and support, directly impacts product yield. semanticscholar.org

| Catalyst System | Reaction Type | Observed Outcome | Reference |

|---|---|---|---|

| Mixed Pd/C and Pt/C | Hydrogen substitution for pyridine halide synthesis | Purity ≥95%, Yield ≥85% | google.com |

| Single Catalyst (8% Pd/C) | Hydrogen substitution for pyridine halide synthesis | Purity 85.4%, Yield 68% | google.com |

| CdO-Cr₂O₃ on Kaolin | Synthesis of methylpyridines | Yield of 70.2% | semanticscholar.org |

Continuous Flow Synthesis Methods for Scalability and Safety

Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for the synthesis of nitropyridines. researchgate.netnjtech.edu.cnorganic-chemistry.orgresearchgate.net Nitration reactions are often highly exothermic and can generate unstable, potentially explosive intermediates. researchgate.net Continuous flow reactors minimize these risks by maintaining only a small volume of the reaction mixture at any given time, which provides superior heat transfer and precise temperature control. researchgate.netnjtech.edu.cn

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is fundamental to maximizing product yield and purity while minimizing waste and cost. Key parameters that are typically adjusted include temperature, reaction time, solvent, and the nature and concentration of catalysts and reagents.

For the synthesis of pyridine derivatives, the influence of these parameters is well-documented. In the synthesis of imidazo[1,5-a]pyridines, for example, researchers found that both temperature and the concentration of the acid catalyst (polyphosphoric acid) were critical factors. researchgate.net A systematic variation of these conditions revealed a narrow optimal window for achieving a satisfactory conversion rate. researchgate.net Similarly, the synthesis of 2,3,5-trimethylpyridine (B1346980) was optimized by investigating the effects of temperature, reaction time, and the specific acid catalyst used, identifying the optimal conditions as 150 °C for 24 hours with a mixed CH₃COOH/pTsOH catalyst.

In the context of synthesizing this compound, optimization would focus on several key transformations:

Nitration: Fine-tuning the ratio of nitric to sulfuric acid and controlling the temperature to ensure selective mono-nitration at the 3-position of the pyridine ring.

Hydrazinolysis: Optimizing the reaction between 2-chloro-3-nitropyridine and hydrazine to maximize the yield of the 2-hydrazino-3-nitropyridine intermediate.

Alkylation: Controlling the stoichiometry of the methylating agent and selecting appropriate temperature and solvent conditions to favor the formation of the desired 1-methylhydrazino isomer and prevent over-alkylation.

| Parameter Varied | Condition | Result (Conversion/Yield) | Reference |

|---|---|---|---|

| Temperature | 110 °C | Low Yield | researchgate.net |

| Temperature | 130 °C | Improved, but insignificant | researchgate.net |

| Acid Concentration | 80% PPA | 6% Conversion at 140 °C | researchgate.net |

| Acid Concentration | 100% H₃PO₄ | No Reaction | researchgate.net |

Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms of 2 1 Methylhydrazino 3 Nitropyridine

Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group, with its adjacent nitrogen atoms possessing lone pairs of electrons, is a key center of reactivity in the molecule. pipzine-chem.com This moiety confers both nucleophilic character and reductive capabilities to the compound.

The reaction of hydrazine derivatives with aldehydes and ketones to form hydrazones is a fundamental transformation in organic chemistry. wikipedia.orgresearchgate.net This condensation reaction is typically straightforward and high-yielding. researchgate.net For 2-(1-methylhydrazino)-3-nitropyridine, the hydrazine moiety readily reacts with carbonyl compounds. evitachem.com The reaction is often catalyzed by a small amount of acid, such as hydrochloric acid or glacial acetic acid, in an alcoholic solvent to accelerate the formation of the C=N double bond of the hydrazone. researchgate.netmdpi.com

Hydrazones are formed by replacing the oxygen atom of the carbonyl group with the =N-NHR functional group. wikipedia.org The general mechanism involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by dehydration to yield the hydrazone. researchgate.netuchile.cl These hydrazone derivatives are valuable intermediates in further synthetic applications. evitachem.com For instance, 3-nitropyridin-2-ylhydrazine has been reacted with 5-acetyl-3-phenyl-1,2,4-triazine in ethanol (B145695) with catalytic HCl to produce the corresponding hydrazone. mdpi.com

Table 1: Examples of Hydrazone Formation from Hydrazine Derivatives This table provides examples of condensation reactions between hydrazine derivatives and carbonyl compounds, illustrating a common reactive pathway for the hydrazine moiety.

| Hydrazine Reactant | Carbonyl Reactant | Product | Conditions | Reference |

| Hydrazine / Organohydrazines | Aldehydes / Ketones | Hydrazones | General Reaction | wikipedia.org |

| 3-Nitropyridin-2-ylhydrazine | 5-Acetyl-3-phenyl-1,2,4-triazine | 3-Nitropyridin-2-yl hydrazone of 5-acetyl-3-phenyl-1,2,4-triazine | Ethanol, 10% HCl, reflux | mdpi.com |

| Hydrazine Hydrate (B1144303) | p-Bromo benzaldehyde | p-Bromobenzaldehyde hydrazone | 1 equiv. hydrazine hydrate | uchile.cl |

The nitrogen atoms of the hydrazine group possess lone pairs of electrons, making them effective nucleophiles. pipzine-chem.com The nucleophilicity of hydrazines has been studied extensively. Kinetic studies on the reactions of various nucleophiles with electrophiles like benzhydrylium ions have shown that methyl groups can influence the reactivity of the hydrazine moiety. Methyl substitution on the α-nitrogen (the nitrogen attached to the pyridine (B92270) ring) increases its reactivity, while substitution on the β-nitrogen decreases it. figshare.comresearchgate.net

In the case of this compound, the methyl group is on the α-nitrogen. Studies comparing hydrazine with methylamine (B109427) have found their nucleophilicities to be similar, indicating that replacing a hydrogen in ammonia (B1221849) with an amino group (to form hydrazine) has a comparable effect on nucleophilicity to replacing it with a methyl group (to form methylamine), especially considering hydrazine has two reactive centers. figshare.comresearchgate.net The hydrazine moiety can act as a nucleophile in substitution reactions, for example, by attacking compounds with active halogen atoms to form new carbon-nitrogen bonds. pipzine-chem.com The hydrazine group's ability to react with biological molecules, such as those containing carbonyl groups, is also a key aspect of its chemical profile. evitachem.com

Methylhydrazine, both as a standalone reagent and as a functional group within a larger molecule, exhibits significant reductive capabilities. It serves as a hydrogen donor in various organic transformations, most notably in the reduction of nitroarenes.

Methylhydrazine is an effective reducing agent for the chemoselective reduction of nitroarenes to the corresponding arylamines. acs.orgnih.govorganic-chemistry.org This transformation is crucial in the synthesis of aromatic amines, which are important intermediates for pharmaceuticals and other fine chemicals. nih.gov The reduction can be performed using methylhydrazine in combination with a catalyst, often in a polar protic solvent like methanol (B129727). acs.orgnih.gov Research has shown that hydrazine hydrate, a related compound, in the presence of a palladium on carbon (Pd/C) catalyst, can selectively reduce halogenated nitroarenes to halogenated anilines in good yields. nih.govorganic-chemistry.orgorganic-chemistry.org The selectivity of these reductions can often be controlled by adjusting reaction conditions such as temperature and heating method. organic-chemistry.org

The efficiency of methylhydrazine as a reducing agent can be significantly enhanced through cooperative catalytic systems. acs.orgnih.gov In these systems, the catalyst and the reducing agent work in concert to achieve higher activity and selectivity than either component could alone. nih.gov A notable example is the use of methylhydrazine with a tris(N-heterocyclic thioamidate) Cobalt(III) complex. acs.orgnih.gov Mechanistic studies suggest that a crucial step involves the formation of a methylhydrazine-coordinated cobalt intermediate. acs.org This coordination activates the methylhydrazine, facilitating an electron transfer that generates a reduced Co(II) species, which is the active catalyst in the reduction of the nitro group. acs.org This cooperative action between the metal complex and methylhydrazine provides an efficient and selective pathway for the conversion of nitro compounds to amines. acs.org

Table 2: Catalytic Systems for the Reduction of Nitroarenes This table summarizes different catalytic systems and conditions used for the reduction of nitroarenes, highlighting the role of hydrazine derivatives as reducing agents.

| Nitroarene Substrate | Reducing Agent | Catalyst System | Solvent | Product | Reference |

| Various Nitroarenes | Methylhydrazine | Tris(N-heterocyclic thioamidate) Co(III) complex | Methanol (MeOH) | Arylamines | acs.orgnih.gov |

| Halogenated Nitroarenes | Hydrazine Hydrate | Palladium on Carbon (Pd/C) | Methanol (MeOH) | Halogenated Anilines | nih.govorganic-chemistry.org |

| Nitro compounds | Hydrazine Hydrate | V2O5/TiO2 | Ethanol | Amines | organic-chemistry.org |

Reductive Capabilities of Methylhydrazine in Organic Transformations

Reactivity of the Nitropyridine Core

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. uoanbar.edu.iq The presence of a strongly electron-withdrawing nitro group at the 3-position further deactivates the ring towards electrophilic substitution, making such reactions difficult and requiring vigorous conditions. uoanbar.edu.iq Conversely, this electronic arrangement makes the nitropyridine core highly susceptible to nucleophilic attack. uoanbar.edu.iq

The electron density on the pyridine ring is significantly reduced, particularly at the positions ortho and para to the nitro group (positions 2, 4, and 6). uoanbar.edu.iq This renders these positions electrophilic and prone to attack by nucleophiles. Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of nitropyridines. researchgate.netresearchgate.net In 3-nitropyridine (B142982) systems, nucleophilic substitution preferentially occurs at the 4-position. researchgate.netresearchgate.net

Furthermore, research has shown that the nitro group itself can act as a leaving group in nucleophilic substitution reactions, a process that is less common but has been observed in nitropyridine chemistry. nih.govmdpi.com For example, studies on 2-methyl-3-nitropyridines and 2-arylvinyl-3-nitropyridines have demonstrated that the 3-nitro group can be selectively displaced by sulfur nucleophiles, such as thiols, in the presence of a base. nih.govmdpi.com This reactivity highlights the ability of the nitropyridine core to undergo functionalization through the direct substitution of the nitro group, providing a versatile pathway to novel pyridine derivatives. nih.gov The electron-withdrawing nature of substituents on the pyridine ring can also be harnessed to tune the electronic properties and reactivity of attached metal centers in coordination complexes. nih.gov

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for electron-poor aromatic systems like nitropyridines. masterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comwikipedia.org The presence of strong electron-withdrawing groups is crucial for stabilizing this intermediate and activating the ring towards nucleophilic attack. wikipedia.orgnumberanalytics.com

The regioselectivity of SNAr reactions on substituted pyridines is a result of the electronic effects of the substituents on the ring. In this compound, the powerful electron-withdrawing nitro group at the C-3 position significantly lowers the electron density of the pyridine ring, making it highly electrophilic. pipzine-chem.comnih.gov Electron-withdrawing groups generally activate the positions ortho and para to themselves for nucleophilic attack because they can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. masterorganicchemistry.comwikipedia.orgpressbooks.pub

For a 3-nitropyridine system, the positions activated by the nitro group are C-2 and C-4. The 2-(1-methylhydrazino) group is an electron-donating group, which would typically deactivate the ring towards nucleophilic attack. However, in this specific molecule, the activating effect of the C-3 nitro group is dominant. Research on related 2-substituted-3-nitropyridines shows that nucleophilic attack often occurs at the positions activated by the nitro group. nih.govresearchgate.net The precise outcome depends on the nature of the nucleophile and the other substituents present. For instance, in reactions of 3-nitro-5-halopyridines with sulfur nucleophiles, substitution of the nitro group at C-3 was found to be more favorable than the displacement of the halogen at C-5. nih.gov In dichloropyrimidines, the regioselectivity is highly sensitive to substituents, with electron-donating groups at C-6 favoring attack at C-2 over C-4. wuxiapptec.com This suggests that the interplay between the activating nitro group and the deactivating (but ortho/para-directing for electrophilic attack) hydrazino group will determine the ultimate site of nucleophilic substitution.

Table 1: Factors Influencing Regioselectivity in SNAr Reactions of Nitropyridines

| Factor | Influence on Regioselectivity | Example |

|---|---|---|

| Electron-Withdrawing Group (EWG) Position | Activates ortho and para positions to the EWG. masterorganicchemistry.compressbooks.pub | A nitro group at C-3 activates the C-2 and C-4 positions for nucleophilic attack. |

| Nature of Substituents | Electron-donating groups can influence the preferred site of attack, sometimes leading to unexpected selectivity. wuxiapptec.com | An electron-donating group at C-6 of 2,4-dichloropyrimidine (B19661) directs substitution to the C-2 position. wuxiapptec.com |

| Leaving Group Ability | The relative ability of groups to depart influences the product distribution, though the initial attack is often the rate-determining step. numberanalytics.com | In some 3-nitropyridines, the nitro group can be a better leaving group than a halogen. nih.govstackexchange.com |

The nitro group plays a dual role in the SNAr chemistry of this compound.

As an Activating Group: The -NO₂ group is one of the most powerful activating groups for SNAr reactions. wikipedia.org Its strong inductive and resonance electron-withdrawing effects make the attached pyridine ring highly electrophilic. During nucleophilic attack, the nitro group effectively stabilizes the anionic Meisenheimer intermediate by delocalizing the negative charge, which lowers the activation energy of the reaction. masterorganicchemistry.comnumberanalytics.com This stabilization is most effective when the nucleophile attacks at the ortho or para positions relative to the nitro group. pressbooks.pub

As a Leaving Group: While halides are more common leaving groups, the nitro group (departing as the nitrite (B80452) anion, NO₂⁻) can also be displaced in SNAr reactions, particularly when the aromatic ring is highly activated. researchgate.netstackexchange.com This phenomenon, known as ipso-substitution, is less common than the substitution of hydrogen or halogens but has been observed in various electron-deficient systems, including nitropyridines. researchgate.netstackexchange.com For example, studies on 2-methyl- and 2-styryl-3-nitropyridines have shown that the 3-nitro group is readily substituted by thiolate anions. nih.govresearchgate.net In some cases, the nitro group has been shown to be a more effective leaving group (more nucleofugal) than a halogen on the same pyridine ring. nih.gov

Vicarious Nucleophilic Substitution (VNS) is a distinct type of SNAr where a hydrogen atom is replaced by a nucleophile. wikipedia.org This reaction is characteristic of electron-deficient arenes, such as nitroarenes and nitropyridines. wikipedia.orgnih.gov The VNS mechanism requires the nucleophile to possess a leaving group, which is eliminated in a subsequent step to restore aromaticity. nih.govorganic-chemistry.org

The reaction proceeds via the addition of a carbanion (or other nucleophile) to the electrophilic ring, typically at a position ortho or para to a nitro group, to form an anionic σ-adduct (a Meisenheimer-type complex). nih.govorganic-chemistry.org This is followed by a base-induced β-elimination of the leaving group from the substituent of the original nucleophile, leading to the formation of a nitrobenzylic-type anion, which is then protonated upon workup. nih.govkuleuven.be

VNS reactions have been successfully applied to 2-, 3-, and 4-nitropyridines. organic-chemistry.orgkuleuven.be While often performed with carbon nucleophiles like sulfonyl-stabilized carbanions, the principles can be extended to other nucleophilic species. nih.gov For this compound, a VNS-type reaction could theoretically occur at the C-4 position, which is activated by the C-3 nitro group. A suitable nitrogen nucleophile bearing a leaving group could potentially attack this position, leading to the introduction of a new nitrogen-based substituent. The success of such a transformation would depend on the steric hindrance from the adjacent groups and the specific reaction conditions employed. researchgate.net

Reduction of the Nitro Group to Amino or Hydroxylamine (B1172632) Derivatives

The reduction of the nitro group is a fundamental transformation in the chemistry of nitroaromatic compounds, providing access to valuable amino and hydroxylamine derivatives. wikipedia.orgnih.gov

A wide array of methods exists for the reduction of aromatic nitro groups, applicable to substrates like this compound. These methods can be broadly categorized as chemical or catalytic.

Catalytic Hydrogenation: This is a widely used industrial and laboratory method. It typically involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. wikipedia.org

Palladium-on-carbon (Pd/C): A highly effective and common catalyst for this transformation.

Raney Nickel: Another active catalyst used for the hydrogenation of nitro groups. wikipedia.org

Platinum(IV) oxide (PtO₂): A versatile catalyst for reducing aliphatic and aromatic nitro compounds to amines. wikipedia.org

Chemical Reduction: These methods employ stoichiometric amounts of a reducing agent.

Metals in Acidic Media: The classic Béchamp reduction using iron filings in acidic solution (e.g., acetic acid or hydrochloric acid) is a long-standing method. wikipedia.org Tin(II) chloride (SnCl₂) in concentrated HCl is another common and effective reagent. wikipedia.org

Hydrazine Hydrate: Hydrazine hydrate (N₂H₄·H₂O), often in the presence of a catalyst like Raney nickel or an iron compound, is a potent reducing system for nitroarenes. wikipedia.orgpleiades.onlinemdpi.com It can also be used to generate aryl hydroxylamines under controlled conditions (e.g., with a rhodium catalyst at room temperature). wikipedia.org

Sodium Hydrosulfite (Na₂S₂O₄): This reagent can selectively reduce one nitro group in a dinitro compound, highlighting its potential for chemoselective reductions. wikipedia.org

Table 2: Common Methods for the Reduction of Aromatic Nitro Groups

| Method | Reagents/Catalyst | Product(s) | Notes |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni wikipedia.org | Amine | Widely applicable and efficient. |

| Metal in Acid | Fe/HCl or SnCl₂/HCl wikipedia.org | Amine | Classic, robust methods. Workup can involve removing metal salts. researchgate.net |

| Hydrazine Hydrate | N₂H₄·H₂O with Raney Ni or FeCl₃ wikipedia.orgmdpi.com | Amine | Powerful reducing system. |

| Hydrazine Hydrate (Controlled) | N₂H₄·H₂O with Rh/C wikipedia.org | Hydroxylamine | Reaction conditions (temperature, catalyst) can be tuned to stop at the hydroxylamine stage. |

| Zinc Dust | Zn dust with NH₄Cl wikipedia.org | Hydroxylamine | A mild method for generating hydroxylamines. |

In a multifunctional molecule like this compound, selectively reducing the nitro group without affecting the hydrazino moiety or the pyridine ring is crucial. The N-N bond in the hydrazino group can be susceptible to cleavage under certain reductive conditions (hydrogenolysis). Therefore, choosing a mild and selective reagent is important.

Several strategies can achieve this chemo-selectivity:

Catalytic Transfer Hydrogenation: Using a hydrogen donor like ammonium (B1175870) formate (B1220265) or hydrazine in conjunction with a catalyst (e.g., Pd/C) can be a milder alternative to high-pressure hydrogenation. researchgate.net This method often shows high selectivity for the nitro group while preserving other sensitive functionalities. researchgate.net

Metal-Based Systems:

Tin(II) Chloride (SnCl₂): This is a well-regarded method for the chemoselective reduction of nitro groups in the presence of other reducible functions like esters, amides, and nitriles. Its application in anhydrous ethanol is a trusted recipe for sensitive substrates. researchgate.net

Iron Powder in Neutral or Acidic Media: Iron is a cost-effective and selective reducing agent for nitro groups. wikipedia.org

Zinc Dust with Ammonium Formate: A suspension of zinc dust and ammonium formate in a solvent like methanol/THF provides a very mild system for nitro reduction at room temperature, leaving many other functional groups unaffected. researchgate.net

Poisoned Catalysts: In catalytic hydrogenation, using a "poisoned" catalyst like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) can increase selectivity. By blocking the most active sites on the catalyst, it can prevent the reduction of less reactive groups or prevent over-reduction. researchgate.net

The choice of a specific method would depend on the desired product (amine vs. hydroxylamine) and the need to preserve the integrity of the methylhydrazino group. Mild chemical reductants like SnCl₂ or a zinc/ammonium formate system would likely be preferred to avoid hydrogenolysis of the N-N bond. researchgate.net

Electrophilic Aromatic Substitution Studies

The pyridine ring is inherently less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. In the case of this compound, the ring is further and significantly deactivated by the presence of a strongly electron-withdrawing nitro group at the C-3 position. This nitro group drastically reduces the electron density of the pyridine ring, making it a poor substrate for attack by electrophiles. pipzine-chem.com

Furthermore, EAS reactions are typically conducted in strongly acidic media. Under such conditions, the basic nitrogen atom of the pyridine ring and the hydrazine moiety would be completely protonated. This protonation converts the heterocyclic system into a pyridinium (B92312) cation, which is extremely deactivated towards electrophilic attack. rsc.org Studies on the nitration of pyridine itself show that in the required acidic medium, the pyridine is converted to the protonated species, which is strongly nucleophilically deactivated, effectively preventing the EAS reaction from occurring. rsc.org Consequently, further electrophilic substitution on the pyridine ring of this compound is highly unfavorable. The hydrazine group, while possessing nucleophilic lone pairs, would also be protonated and rendered unreactive as a directing group under these conditions. pipzine-chem.com

Ring Transformation and Cyclization Reactions

The high electron deficiency of the 3-nitropyridine system makes it susceptible to nucleophilic attack, which can initiate ring transformation reactions. One of the key mechanisms in this context is the ANRORC (Addition of Nucleophile–Ring Opening–Ring Closure) process. This pathway is common for electron-deficient nitrogen heterocycles, particularly those bearing potential leaving groups. researchgate.net

The ANRORC mechanism involves a sequence of three steps:

Addition of a Nucleophile: A potent nucleophile attacks an electron-deficient carbon atom of the pyridine ring. For a 2-substituted-3-nitropyridine, this attack would likely occur at the C-4 or C-6 positions.

Ring Opening: The initial addition adduct is often unstable and undergoes cleavage of a ring bond, typically a C-N or C-C bond, to form an open-chain intermediate. researchgate.net

Ring Closure: The open-chain intermediate then undergoes an intramolecular cyclization to form a new, often more stable, heterocyclic ring system. This process can result in a complete transformation of the original pyridine ring into a different heterocycle. researchgate.net

While specific studies detailing the ANRORC mechanism for this compound are not prevalent, the reaction is well-documented for related electron-poor systems like 1,2,4-triazines. researchgate.net In these cases, nucleophiles like potassium amide can initiate a degenerate ring transformation where the final product has the same ring system but with atoms rearranged. researchgate.net Given the structure of this compound, it is a plausible substrate for ANRORC-type transformations when treated with strong nucleophiles, potentially leading to substituted pyrazoles or other rearranged heterocycles.

1,3-Dipolar cycloadditions are powerful reactions for constructing five-membered heterocyclic rings. chesci.com In these reactions, a 1,3-dipole reacts with a dipolarophile (a π-system, typically an alkene or alkyne). chesci.comrsc.org The electron-deficient C4=C5 bond in 3-nitropyridines, activated by the nitro group, allows the pyridine ring to function as a 2π-dipolarophile. nih.govmdpi.com

Research has demonstrated that 2-substituted-3-nitropyridines can effectively participate in [3+2]-cycloaddition reactions with 1,3-dipoles such as N-methyl azomethine ylide. mdpi.comproquest.com The process involves the addition of the dipole across the C4-C5 double bond of the nitropyridine. This initial cycloaddition leads to a dearomatized, fused pyrrolidine (B122466) derivative. nih.gov In many instances, this is followed by the elimination of nitrous acid (HNO2), which results in the rearomatization of the pyridine system and the formation of a stable, fused pyrroline (B1223166) ring. proquest.com

The success and rate of this cycloaddition are highly dependent on the nature of the substituents on the pyridine ring. The presence of electron-withdrawing groups is generally required for the reaction to proceed efficiently. mdpi.comproquest.com Conversely, pyridines containing donor substituents at position 5 or an amine moiety at position 2 may not undergo the [3+2]-cycloaddition reaction. proquest.com

| Nitropyridine Substrate | Dipole | Key Findings | Resulting Structure |

|---|---|---|---|

| 2-Substituted-5-R-3-nitropyridines | N-methyl azomethine ylide | Reaction requires electron-withdrawing groups at positions 2 and 5. | Fused pyrroline or pyrrolidine derivatives |

| 2-Chloro-5-R-3-nitropyridines | N-methyl azomethine ylide (generated in situ) | The dipole adds at the C=C-NO2 bond, followed by HNO2 elimination and rearomatization. | Pyrroline derivatives condensed with the pyridine ring |

| 3-Nitropyridines with donor groups (e.g., Me, H) at position 5 | N-methyl azomethine ylide | Reaction does not proceed. | No reaction |

| 3-Nitropyridines with an amine moiety at position 2 | N-methyl azomethine ylide | Reaction does not proceed, likely due to reduced electrophilicity of the pyridine ring. | No reaction |

The 2-(1-methylhydrazino) group is a versatile functional handle for constructing fused heterocyclic systems via intramolecular cyclization. This side chain contains two nucleophilic nitrogen atoms, making it a binucleophile that can react with a suitably positioned electrophilic center to form a new ring fused to the parent pyridine core.

Several strategies can be envisioned or have been realized with analogous structures:

Reaction with an ortho-carbonyl group: If the nitro group at C-3 were reduced to an amine and then diazotized and substituted to introduce a carbonyl-containing group, the adjacent methylhydrazino moiety could cyclize to form fused pyridotriazine derivatives.

Pictet-Spengler type reactions: The intramolecular cyclization of ortho-substituted anilines with tethered aldehydes is a known method for forming fused systems like 1,2,3-triazoloquinoxalines. mdpi.com A similar strategy could be employed by functionalizing the C-3 position of the pyridine ring to create an electrophilic center for the hydrazine to attack.

Formation of Fused Pyrazoles: Fused polycyclic pyrazoles are an important class of heterocycles. nih.gov The synthesis of these structures can be achieved via the intramolecular cyclization of amines derived from cyclic ketones. nih.gov For this compound, a reaction pathway could involve a transformation at the C-3 position that allows for the hydrazine to attack and form a fused pyrazole (B372694) ring, a common outcome for 1,2-diallyl-substituted aromatics and heteroaromatics.

Denitrogenative Transformation: In related systems, fused 1,2,3-triazoles can undergo denitrogenative transformation reactions in the presence of nucleophiles to yield fused pyridine derivatives, such as thieno[2,3-c]pyridines. nih.gov The this compound could be a precursor to a fused triazole that subsequently undergoes such a rearrangement.

These cyclization reactions are valuable as they provide access to complex, fused heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. nih.govmdpi.com

Derivatization and Functionalization Strategies for Expanding Molecular Diversity

Synthesis of Substituted Hydrazinopyridine Analogues

The primary functional handle for derivatization in 2-(1-methylhydrazino)-3-nitropyridine is the hydrazine (B178648) group. This group can be readily acylated, alkylated, or condensed with various electrophiles to yield a range of substituted hydrazinopyridine analogues. These reactions are fundamental for introducing new functionalities and building blocks onto the core structure.

A common strategy involves the reaction of the hydrazino group with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. researchgate.net This condensation reaction is typically straightforward and can be performed under mild conditions. The resulting hydrazones are stable compounds and can serve as intermediates for further transformations. For instance, the reaction of 2,6-bis-hydrazinopyridine with ketones has been used to generate hydrazone derivatives, a method applicable to this compound. researchgate.net

Furthermore, the hydrazine moiety can be acylated using carboxylic acids or their derivatives. Standard peptide coupling reagents can facilitate the formation of amide bonds, leading to N-acyl-N'-methyl-N'-(3-nitropyridin-2-yl)hydrazides. mdpi.com This approach allows for the introduction of a wide variety of aryl and alkyl carboxylic acid moieties, significantly expanding the library of accessible analogues. A general scheme for this involves coupling N-Boc protected amino acids with a hydrazine, followed by deprotection and subsequent coupling with a carboxylic acid. mdpi.com

The table below summarizes key derivatization reactions targeting the hydrazino group.

| Reaction Type | Reagent Class | Resulting Analogue |

| Hydrazone Formation | Aldehydes, Ketones | Substituted Hydrazones |

| Acylation | Carboxylic Acids, Acid Chlorides | N-Acyl Hydrazide Derivatives |

| Sulfonylation | Sulfonyl Chlorides | N-Sulfonyl Hydrazide Derivatives |

| Michael Addition | α,β-Unsaturated Carbonyls | Pyrazolidine Derivatives |

These fundamental derivatization reactions provide a robust toolkit for modifying the this compound scaffold, enabling the synthesis of diverse analogues with tailored properties.

Formation of Novel Heterocyclic Systems

The strategic placement of the hydrazine and nitro groups on the pyridine (B92270) ring makes this compound an excellent precursor for the synthesis of fused heterocyclic systems. Through intramolecular or intermolecular cyclization reactions, a variety of novel bicyclic and polycyclic structures can be accessed.

Imidazopyridines are a significant class of heterocycles. nih.govmdpi.com The synthesis of imidazo[1,2-a]pyridines often starts from 2-aminopyridine (B139424) derivatives. organic-chemistry.orgrsc.org For this compound, a plausible pathway to an imidazopyridine derivative would first involve the reduction of the nitro group to an amine, yielding 2-(1-methylhydrazino)-3-aminopyridine. This diamine intermediate is then primed for cyclization.

Reaction of the resulting 3-amino-2-(1-methylhydrazino)pyridine with a one-carbon synthon, such as an aldehyde or orthoformate, would lead to the formation of the fused imidazole (B134444) ring. For example, condensation with triethyl orthoformate is a reported method for constructing the imidazo[4,5-b]pyridine system from a 3,4-diaminopyridine (B372788) intermediate. nih.gov The presence of the N-methyl group on the hydrazine would result in a quaternized nitrogen in the final imidazopyridine ring system or could be cleaved under certain reaction conditions. Alternatively, reaction with α-haloketones followed by cyclization is a classic method for imidazopyridine synthesis. e3s-conferences.org

The table below outlines a potential synthetic route.

| Step | Precursor | Reagents/Conditions | Intermediate/Product |

| 1. Reduction | This compound | Fe/AcOH or H₂, Pd/C | 2-(1-Methylhydrazino)-pyridin-3-amine |

| 2. Cyclization | 2-(1-Methylhydrazino)-pyridin-3-amine | R-CHO, acid catalyst | Substituted Imidazo[4,5-b]pyridine derivative |

Visible-light-promoted methods have also emerged for the functionalization of the imidazopyridine core, allowing for the introduction of groups like trifluoromethyl (CF₃) at specific positions. nih.gov

The synthesis of pyrazole (B372694) rings typically involves the condensation of a hydrazine-containing compound with a 1,3-dicarbonyl compound or its equivalent. nih.gov The 1-methylhydrazino group of the title compound is a suitable starting point for building a fused pyrazole ring.

A well-established method is the Knorr pyrazole synthesis, where a hydrazine reacts with a β-ketoester. To form a pyrazolopyridine from this compound, a multi-step sequence can be envisioned. First, the 3-nitro group can be transformed into a group that can participate in the formation of a 1,3-dicarbonyl-like system. For example, reduction of the nitro group to an amine, followed by diazotization and Sandmeyer-type reaction could introduce a cyano group. Subsequent manipulation could yield a β-keto nitrile at the 3-position of the pyridine ring. The final step would be an intramolecular cyclization, where the hydrazino group attacks the carbonyl and nitrile functionalities to form the fused pyrazole ring, resulting in a pyrazolo[3,4-b]pyridine derivative.

| Precursor | Key Transformation | Reagents | Resulting Heterocycle |

| This compound | Intramolecular Cyclization with a 1,3-dielectrophile | 1,3-Diketones, β-Ketoesters | Pyrazolo[3,4-b]pyridine |

The reactivity of the nitropyridine starting material itself can be harnessed; for instance, 2-chloro-3-nitropyridine (B167233) serves as a precursor for azolopyridine fragments through substitution and subsequent cyclization. nih.gov

The hydrazino group is a key functional moiety for the synthesis of various nitrogen-rich heterocycles, including triazines. The 1,2,4-triazine (B1199460) ring system can be constructed from hydrazone precursors. For example, reacting an α-haloketone with an acylhydrazide can lead to a 1,3,4-oxadiazine, which can then be rearranged to a triazine.

A more direct route from this compound could involve its conversion to an amidrazone. Condensation of amidrazones with 1,2-dicarbonyl compounds is a known method for preparing 1,2,4-triazines. wikipedia.org Alternatively, hydrazino-s-triazines have been synthesized and studied, indicating the utility of hydrazine precursors in building these rings. researchgate.net The reaction of cyanuric chloride with hydrazines is a common approach to substituted 1,3,5-triazines. mdpi.com The this compound could act as a nucleophile, displacing one or more chlorine atoms from cyanuric chloride to form a triazine-substituted pyridine.

Furthermore, the reaction of 4-amino-3-mercapto-1,2,4-triazinones with phenacyl halides can yield fused triazino[3,4-b] nih.govnih.govthiadiazine systems, showcasing the versatility of triazine chemistry. researchgate.net

Functionalization of the Pyridine Ring at Various Positions

The pyridine ring in this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the nitro group. nih.gov This allows for the introduction of various functional groups at positions ortho and para to the nitro group (positions 2 and 4, and 6). While position 2 is already substituted, positions 4 and 6 are prime targets for functionalization.

Nucleophiles such as amines, alkoxides, and thiolates can displace a suitable leaving group at these positions. nih.gov If the starting material were, for example, a 2-chloro-3-nitropyridine, the chlorine atom would be readily substituted by the methylhydrazine. If a leaving group (e.g., a halogen) is present at the 6-position, it can be displaced by various nucleophiles. For instance, ammonolysis of 2,6-dichloro-3-nitropyridine (B41883) can selectively produce 2-amino-6-chloro-3-nitropyridine. google.com

Direct C-H functionalization of pyridines is a more advanced strategy. bohrium.comrsc.org N-activation of the pyridine ring, for example by forming an N-oxide or a pyridinium (B92312) salt, enhances its electrophilicity and facilitates nucleophilic attack. bohrium.com For 3-nitropyridines, oxidative amination has been shown to selectively introduce an amino group at the 2-position.

The table below summarizes potential functionalization reactions on the pyridine ring.

| Position | Reaction Type | Reagents/Conditions | Product Type |

| 4 or 6 | Nucleophilic Aromatic Substitution (if leaving group is present) | Amines, Alkoxides, Thiolates | 4/6-Substituted-2-(1-methylhydrazino)-3-nitropyridine |

| 4 or 6 | Vicarious Nucleophilic Substitution (VNS) | Carbon nucleophiles with a leaving group | 4/6-Alkyl/Aryl substituted derivatives |

| Various | Transition-Metal Catalyzed C-H Functionalization | Pd, Rh, or Ir catalysts with coupling partners | C-H Arylated/Alkylated derivatives |

The introduction of the nitro group into the pyridine ring significantly facilitates its functionalization through various pathways, including nucleophilic substitution of other groups on the ring. nih.gov

Design and Synthesis of Bridged and Polycyclic Derivatives

Building upon the fundamental reactions, this compound can be elaborated into more complex bridged and polycyclic architectures. These structures are of interest for their unique three-dimensional shapes and potential applications in materials science and medicinal chemistry.

The synthesis of such complex molecules often involves tandem reactions or intramolecular cyclizations of elaborately functionalized precursors. For instance, a di-functional reagent could react with both the hydrazine moiety and another position on the pyridine ring to form a new bridged ring system. An example could involve the reaction with a molecule containing both a carbonyl group (to form a hydrazone) and a leaving group that could subsequently undergo an intramolecular SNAr reaction with the C-4 or C-6 position of the pyridine ring.

The synthesis of polycyclic pyridones has been achieved through ring-opening/double ring-closing tandem processes. researchgate.net Similarly, the synthesis of strained polycyclic hydrazones from polycyclic ketones demonstrates the feasibility of creating complex hydrazone structures. mdpi.com While starting from a different core, these strategies highlight the chemical principles that could be applied.

Another approach is through inverse electron demand Diels-Alder reactions. 1,2,4-Triazines, which can be synthesized from the title compound as described in section 4.2.3, can react with dienophiles to form bicyclic intermediates that extrude nitrogen to yield a new pyridine ring, thus constructing a polycyclic system. wikipedia.org This strategy could lead to the formation of pyridopyridazine (B8481360) derivatives and other fused systems. mdpi.com

Applications in Advanced Organic Synthesis and Materials Science Research

Utilization as a Versatile Synthetic Building Block

2-(1-Methylhydrazino)-3-nitropyridine serves as a highly versatile building block in organic synthesis, primarily due to the reactivity of its hydrazine (B178648) and nitropyridine components. Nitroarenes and nitroheteroarenes are recognized as valuable synthetic intermediates because they can undergo a variety of chemical transformations. sciforum.net The hydrazine group is a potent binucleophile, capable of reacting with various electrophiles to form new heterocyclic rings. This dual reactivity allows the compound to be a cornerstone in constructing complex molecular architectures.

The primary application of 2-hydrazinopyridines, including the methyl-substituted variant, is in cyclocondensation reactions to form fused heterocyclic systems. A prominent example is the synthesis of the organic-chemistry.orgnih.govnih.govtriazolo[4,3-a]pyridine scaffold. organic-chemistry.org This reaction typically involves treating the hydrazinopyridine with a reagent that can provide a single carbon atom, such as carboxylic acids, orthoesters, or isothiocyanates, to close the five-membered triazole ring. The nitro group at the 3-position of the pyridine (B92270) ring remains as a functional handle for further chemical modifications.

The general utility of such building blocks is well-established in synthetic chemistry for creating libraries of compounds for various applications, including drug discovery and materials science. mdpi.com

Precursor for Advanced Organic Intermediates

Building upon its role as a synthetic block, this compound is a direct precursor to a range of advanced organic intermediates, most notably fused N-heterocycles. The synthesis of 8-nitro- organic-chemistry.orgnih.govnih.govtriazolo[4,3-a]pyridine derivatives exemplifies this role.

In a typical synthetic route, this compound can be reacted with various one-carbon electrophiles to yield the corresponding fused triazole. The reaction with triethyl orthoformate, for instance, would yield the parent 8-nitro- organic-chemistry.orgnih.govnih.govtriazolo[4,3-a]pyridine. Using other reagents allows for substitution on the triazole ring. These reactions demonstrate the compound's utility in generating more complex, functionalized heterocyclic systems that are otherwise difficult to synthesize. organic-chemistry.org These resulting triazolopyridine intermediates are significant as they form the core structure of many biologically active molecules.

Table 1: Exemplary Synthesis of Advanced Intermediates from this compound

| Reactant | Reagent | Product | Intermediate Class |

|---|---|---|---|

| This compound | Triethyl Orthoformate | 8-Nitro- organic-chemistry.orgnih.govnih.govtriazolo[4,3-a]pyridine | Fused Heterocycle |

| This compound | Acetic Anhydride | 3-Methyl-8-nitro- organic-chemistry.orgnih.govnih.govtriazolo[4,3-a]pyridine | Fused Heterocycle |

| This compound | Carbon Disulfide | 8-Nitro- organic-chemistry.orgnih.govnih.govtriazolo[4,3-a]pyridine-3-thiol | Fused Heterocycle |

Role in Multi-Component Reaction Design

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. nih.gov Hydrazine derivatives are frequently employed as key components in MCRs for the synthesis of nitrogen-containing heterocycles, particularly pyrazoles. nih.govbeilstein-journals.orgpreprints.orgmdpi.com

This compound is an ideal candidate for designing MCRs to produce highly substituted pyrazoles. In a classic approach like the Knorr pyrazole (B372694) synthesis, a hydrazine reacts with a 1,3-dicarbonyl compound. MCR variations can generate the dicarbonyl species in situ. nih.govbeilstein-journals.org For example, this compound could participate in a three-component reaction with a β-ketoester and an aldehyde. The reaction proceeds through the formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield a stable pyrazole ring. The use of methylhydrazine often leads to a mixture of regioisomers, a common challenge in such syntheses. nih.govbeilstein-journals.org The resulting product, a 1-(3-nitropyridin-2-yl)pyrazole derivative, incorporates the pyridine moiety, which can be crucial for tuning the final molecule's biological or material properties.

Investigation of Photophysical Properties for Optoelectronic Applications

The investigation of novel organic materials for optoelectronic applications is a burgeoning field of research. Pyridine-containing polymers and small molecules are of interest for their potential use in devices like light-emitting diodes (LEDs). st-andrews.ac.uk The photophysical properties of these molecules, such as absorption and luminescence, are highly dependent on their electronic structure, which can be tuned by chemical substitution. nih.govrsc.orgresearchgate.net

This compound possesses a donor-acceptor (D-A) structure, with the methylhydrazine group acting as an electron donor and the nitro group as a strong electron acceptor. This D-A arrangement on the pyridine scaffold can lead to intramolecular charge-transfer (ICT) characteristics upon photoexcitation. Such ICT states are often associated with interesting photophysical phenomena, including large Stokes shifts and solvent-dependent emission (solvatochromism).

While specific photophysical data for this compound is not extensively documented, studies on analogous nitropyridine derivatives have shown promising results. For instance, certain 2-styryl-3-nitropyridines have been reported to exhibit remarkable fluorescent properties. sciforum.netmdpi.com The combination of electron-donating and electron-withdrawing groups on a conjugated system is a well-known strategy for designing fluorescent dyes and materials for optoelectronics. nih.govnih.gov Therefore, this compound and its derivatives represent promising candidates for fundamental research into structure-property relationships for new optical materials. researchgate.net

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| organic-chemistry.orgnih.govnih.govtriazolo[4,3-a]pyridine |

| 8-Nitro- organic-chemistry.orgnih.govnih.govtriazolo[4,3-a]pyridine |

| Triethyl Orthoformate |

| Acetic Anhydride |

| 3-Methyl-8-nitro- organic-chemistry.orgnih.govnih.govtriazolo[4,3-a]pyridine |

| Carbon Disulfide |

| 8-Nitro- organic-chemistry.orgnih.govnih.govtriazolo[4,3-a]pyridine-3-thiol |

| Pyrazole |

| β-ketoester |

| 1-(3-Nitropyridin-2-yl)pyrazole |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of molecules at the electronic level. For a compound like 2-(1-Methylhydrazino)-3-nitropyridine, DFT studies would provide fundamental data on its geometry, stability, and electronic characteristics.

These calculations are typically performed using software packages like Gaussian, with various functionals (e.g., B3LYP, B3P86, B3PW91) and basis sets (e.g., 6-311G(d,p), cc-pVTZ) to find a compromise between accuracy and computational cost. For instance, in studies of related nitropyridine derivatives, the B3LYP functional combined with the cc-pVTZ basis set has been used to determine the most stable molecular configuration.

Elucidation of Reaction Mechanisms and Pathways

Computational studies are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. For this compound, this could involve modeling its synthesis, decomposition, or its reactions with other molecules.

For example, DFT calculations have been used to explore the [3+2] cycloaddition reactions of nitro-substituted compounds, revealing that these reactions proceed via a one-step, polar mechanism. By calculating the energies of reactants, transition states, and products, researchers can determine activation barriers and reaction thermodynamics (enthalpy, entropy, and Gibbs free energy). A similar approach applied to this compound could predict its reactivity in various chemical transformations, such as nucleophilic aromatic substitution, which is common for nitropyridines. Studies on the ozonation of substituted hydrazines have successfully used DFT to map out multi-step reaction pathways, identifying rate-limiting steps and key intermediates.

Analysis of Electronic Structure and Reactivity

The electronic structure of a molecule governs its reactivity. DFT calculations provide access to several descriptors that illuminate this aspect.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. For nitropyridines, the strong electron-withdrawing nature of the nitro group significantly lowers the LUMO energy, making the pyridine (B92270) ring susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions show electron-deficient areas (positive potential), susceptible to nucleophilic attack. For this compound, MEP analysis would likely show a significant positive potential on the pyridine ring, particularly at the carbons adjacent to the nitro group, and negative potential around the nitro group's oxygen atoms and the hydrazine (B178648) nitrogens.

Table 1: Representative Theoretical Data for a Related Nitropyridine Derivative (2-amino-3-methyl-5-nitropyridine)

| Computational Method | Basis Set | Calculated Total Energy (a.u.) | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|---|

| DFT/B3LYP | 6-311G(d,p) | -547.617 | -6.5 | -2.4 | 4.1 |

| DFT/B3LYP | 6-311G++(d,p) | -547.632 | -6.6 | -2.5 | 4.1 |

| DFT/B3LYP | cc-pVTZ | -547.675 | -6.7 | -2.6 | 4.1 |

Data is illustrative and based on findings for 2-amino-3-methyl-5-nitropyridine (B21948) to demonstrate the type of information generated from DFT calculations.

Molecular Modeling and Simulation Studies

While quantum mechanics provides a deep look into electronic effects, molecular modeling and simulations are used to study the behavior of molecules on a larger scale, including their dynamics and interactions.

Conformational Analysis

Molecules with rotatable bonds, like the C-N bond of the hydrazino group in this compound, can exist in multiple conformations. Conformational analysis aims to identify the most stable spatial arrangements (conformers) and the energy barriers between them.

Studies on similar molecules, such as 2-N-phenylamino-3-nitropyridine, have used DFT to optimize geometries and have found that the planarity of the molecule can be significantly affected by the substituents and intermolecular forces in the crystalline state versus the gas phase. For this compound, key dihedral angles, such as the one between the pyridine ring and the plane of the nitro group, and the orientation of the methylhydrazino group, would be determined to find the global energy minimum conformation.

Intermolecular Interaction Studies (e.g., Host-Guest Systems)

Understanding how a molecule interacts with its environment is key to predicting its physical properties and biological activity. Molecular simulations can model these interactions. For this compound, this could involve studying its self-assembly through hydrogen bonding or its interaction with a biological target, such as an enzyme active site. The hydrazine and nitro groups are capable of acting as hydrogen bond donors and acceptors, respectively, which would likely play a significant role in its intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity or a physical property. While no QSAR studies specifically including this compound were found, this methodology is widely applied to series of heterocyclic compounds.

In a typical QSAR study, a set of molecules is synthesized and tested for a specific activity. Then, a wide range of molecular descriptors are calculated for each compound. These can include:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Indices that describe the connectivity of the molecule.

Quantum-chemical descriptors: HOMO/LUMO energies, dipole moment, atomic charges derived from methods like DFT.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that predicts the activity based on the most relevant descriptors. Such a model could be used to predict the potential activity of this compound if it were part of a larger, tested library of compounds and to guide the design of new, more potent analogues.

Comparative Molecular Field Analysis (CoMFA)

There are no publicly available research studies that have conducted a Comparative Molecular Field Analysis (CoMFA) on this compound. Therefore, no data on its steric and electrostatic fields or any resulting QSAR models can be presented.

Prediction of Biological Activity Profiles for Drug Design Research

Information regarding the prediction of biological activity profiles for this compound using computational methods for drug design research is not found in the surveyed scientific literature.

Molecular Docking Studies with Biological Macromolecules

Specific molecular docking studies of this compound with any biological macromolecules have not been reported in the available scientific literature. Consequently, there is no data to present regarding its binding affinities, interaction modes, or potential biological targets.

Advanced Analytical Methodologies for Structural Elucidation and Chemical Characterization

Spectroscopic Techniques

Spectroscopic methods are fundamental to determining the molecular structure of a chemical compound.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: In a ¹H NMR spectrum of 2-(1-Methylhydrazino)-3-nitropyridine, distinct signals would be expected for the protons of the methyl group, the N-H proton of the hydrazine (B178648) moiety, and the three aromatic protons on the pyridine (B92270) ring. The chemical shifts (δ) of the pyridine ring protons are influenced by the electron-withdrawing nitro group and the electron-donating methylhydrazino group. The coupling patterns between adjacent protons would help to confirm their relative positions on the ring.

¹³C NMR: The ¹³C NMR spectrum would show six distinct carbon signals corresponding to the methyl carbon and the five carbons of the nitropyridine ring. The positions of the signals would be characteristic of the electronic environment of each carbon atom. For instance, the carbon atom bonded to the nitro group (C3) would likely appear at a significantly different chemical shift compared to the other ring carbons. chemicalbook.comchemicalbook.com

2D-NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule.

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. Key vibrations would include the N-H stretching of the hydrazine group, C-H stretching from the methyl and aromatic groups, and strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂), typically found in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. Vibrations corresponding to the C=C and C=N bonds of the pyridine ring would also be present. researchgate.netliberty.edunist.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum, particularly for the symmetric vibrations of the nitro group and the skeletal vibrations of the pyridine ring. nih.gov

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for conjugated systems. The UV-Vis spectrum of this compound, dissolved in a suitable solvent, would display absorption maxima (λ_max) corresponding to the π → π* and n → π* electronic transitions of the nitropyridine chromophore. The position and intensity of these absorptions are sensitive to the solvent polarity. researchgate.netnih.gov

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Mass Spectrometry (MS): In an MS experiment, the molecule would be ionized, and the resulting molecular ion peak [M]⁺ would confirm the molecular weight of 168.15 g/mol . cymitquimica.comchemicalbook.com The fragmentation pattern observed could help to elucidate the structure by showing the loss of characteristic fragments, such as the nitro group or parts of the methylhydrazino substituent.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₆H₈N₄O₂) by distinguishing it from other compounds with the same nominal mass. nih.govnih.govnist.gov

X-ray Diffraction Analysis (Single Crystal and Powder)

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystalline sample.

Powder X-ray Diffraction (PXRD): For a microcrystalline (powder) sample, PXRD would yield a diffraction pattern that is characteristic of the compound's crystal structure. This pattern serves as a fingerprint for identifying the solid phase and assessing its purity.

Chromatographic and Separation Techniques (e.g., HPLC, TLC, GC-MS)

Chromatographic techniques are essential for separating the compound from a mixture and assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for the purification and purity analysis of non-volatile compounds. A suitable method would involve selecting an appropriate stationary phase (e.g., C18) and a mobile phase to achieve good separation of the target compound from any impurities or starting materials.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a chemical reaction and for preliminary purity assessment. The retention factor (Rf) of the compound would be determined using a specific solvent system as the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS could be used for its analysis. The gas chromatogram would indicate the purity, while the coupled mass spectrometer would provide mass information for identification. nist.gov

Electrochemical Studies (e.g., Cyclic Voltammetry)

The electrochemical behavior of a molecule is intrinsically linked to its electronic structure and the presence of redox-active functional groups. For the compound this compound, two such groups are present: the reducible nitro group (-NO₂) and the oxidizable methylhydrazino group (-NHNHCH₃). While direct and specific electrochemical studies on this compound are not extensively available in the current body of scientific literature, its electrochemical characteristics can be inferred by examining the behavior of its constituent moieties: the nitropyridine system and substituted hydrazine derivatives.

Cyclic voltammetry (CV) is a principal technique for investigating such redox processes. univ-lyon1.fr It involves scanning the potential of an electrode linearly with time and measuring the resulting current, providing insights into the thermodynamics and kinetics of electron transfer reactions. researchgate.net For this compound, one would anticipate observing both cathodic (reduction) and anodic (oxidation) processes in a typical cyclic voltammogram.

Cathodic Process: Reduction of the Nitro Group

The electrochemical reduction of aromatic and heteroaromatic nitro compounds is a well-documented process. The nitro group on the pyridine ring is expected to be the primary site of reduction. Generally, the reduction of a nitro group in aprotic or aqueous media proceeds through a series of steps. The initial step is typically a one-electron transfer to form a nitro radical anion. This species can then undergo further reduction, often involving multiple electrons and protons, to yield nitroso and hydroxylamine (B1172632) derivatives. nih.gov

The potential at which this reduction occurs is sensitive to the electronic environment of the nitro group. The presence of the methylhydrazino group at the 2-position of the pyridine ring is expected to influence the reduction potential of the nitro group at the 3-position. The methylhydrazino group is generally considered an electron-donating group. Electron-donating groups tend to increase the electron density on the aromatic ring, making the reduction of the nitro group more difficult, which would shift the cathodic peak potential to more negative values compared to unsubstituted 3-nitropyridine (B142982). nih.govrsc.org Studies on substituted pyrazines have similarly shown that electron-donating groups decrease the reduction potential. nih.gov

Formation of the Nitro Radical Anion: Py-NO₂ + e⁻ ⇌ [Py-NO₂]⁻˙

Formation of the Nitroso Derivative: [Py-NO₂]⁻˙ + H⁺ + e⁻ → Py-NO + H₂O

Formation of the Hydroxylamine Derivative: Py-NO + 2H⁺ + 2e⁻ → Py-NHOH

Anodic Process: Oxidation of the Methylhydrazino Group

The hydrazine and methylhydrazine moieties are known to undergo electrochemical oxidation. capes.gov.br The oxidation of methylhydrazine at a platinum electrode has been shown to be a four-electron process, yielding nitrogen and methanol (B129727) as the final products. nih.gov The process is often irreversible and can be diffusion-controlled. The oxidation of hydrazine derivatives can be electrocatalyzed by modifying electrode surfaces.

For this compound, the methylhydrazino group is attached to an electron-withdrawing nitropyridine ring. This electron-withdrawing character would likely facilitate the oxidation of the methylhydrazino group, shifting the anodic peak potential to less positive values compared to methylhydrazine itself or methylhydrazino groups on electron-rich aromatic systems. The oxidation process is expected to be complex and irreversible, involving the transfer of multiple electrons and protons. Studies on phenylhydrazine (B124118) have also shown irreversible oxidation peaks in cyclic voltammetry.

The electrochemical oxidation likely proceeds via the formation of a radical cation intermediate, followed by subsequent chemical and electrochemical steps leading to stable oxidation products.

Illustrative Electrochemical Data

As direct experimental data for this compound is not available, the following table presents representative electrochemical data for related compounds to illustrate the expected redox behavior. This data is compiled from studies on nitropyridine and hydrazine derivatives and should be considered for illustrative purposes only.

| Compound | Process | Peak Potential (V vs. ref) | Electrode | Medium/Electrolyte | Characteristics | Reference |

|---|---|---|---|---|---|---|

| [Ni(Mebpy)₃]²⁺ (Mebpy = 4,4'-dimethyl-2,2'-bipyridine) | Reduction (1e⁻) | -1.06 | Pt disk | DMF | Sequential 1e⁻ reductions. | amazonaws.comchemrxiv.orgchemrxiv.orgresearchgate.net |

| Pyridine | Reduction | -1.07 | Platinum | Acetonitrile | Reduction to pyridinium (B92312) ion. | univ-lyon1.fr |

| Methylhydrazine | Oxidation | ~ +1.0 | Platinum | H₂SO₄ | Overall 4-electron oxidation. | nih.gov |

| Phenylhydrazine | Oxidation | Lower peak potential on Co-Mo alloy vs. pure Co | Co-Mo alloy | NaOH (alkaline) | Irreversible oxidation. |

Medicinal Chemistry Research Applications and Investigations of Biological Activity

Design and Synthesis of Analogues for Biological Screening

The synthesis of pyridine (B92270) derivatives is a cornerstone of medicinal chemistry, given that the pyridine nucleus is a privileged structure found in numerous natural products and approved drugs. nih.govnih.govresearchgate.net The design of analogues of 2-(1-Methylhydrazino)-3-nitropyridine typically involves strategies aimed at exploring structure-activity relationships (SAR). This is achieved by modifying the substituents on both the pyridine ring and the hydrazine (B178648) moiety.

The synthesis of the core 3-nitropyridine (B142982) structure can be accomplished through the nitration of pyridine compounds using reagents like dinitrogen pentoxide. ntnu.nontnu.no Functionalization of the 3-nitropyridine scaffold is a key step. For instance, a common precursor like 2-chloro-3-nitropyridine (B167233) can be reacted with various nucleophiles. nih.govgoogle.com In the case of this compound, the synthesis would logically proceed via the nucleophilic substitution of a leaving group (such as a halogen) at the C2 position of the 3-nitropyridine ring with 1-methylhydrazine.

The hydrazine group itself is a versatile functional handle, serving as a key intermediate in the synthesis of a wide array of heterocyclic compounds with potential biological activities. chemimpex.comguidechem.compubcompare.ai Analogues can be designed by introducing different alkyl or aryl groups on the hydrazine nitrogen or by using the hydrazine to construct more complex heterocyclic systems like pyrazoles or triazoles. nih.gov These synthetic efforts generate libraries of compounds for biological screening, aiming to identify molecules with enhanced potency, selectivity, or improved pharmacokinetic profiles. nih.govpipzine-chem.com

Exploration of Potential Biological Targets (e.g., Enzymes, Receptors, Pathways)

The combination of the pyridine ring, a nitro group, and a hydrazine moiety suggests several potential biological applications. The electron-withdrawing nature of the nitro group can influence the molecule's reactivity and binding capabilities, while the hydrazine group can interact with various biological molecules, including carbonyls, and participate in coordination with metal ions within enzyme active sites. evitachem.com

Both hydrazine and pyridine derivatives have been extensively investigated for their anticancer properties. A number of hydrazine derivatives have demonstrated antineoplastic activity against various tumor models in preclinical studies. nih.govnih.gov Notably, procarbazine, a derivative of methylhydrazine, has been used clinically in cancer chemotherapy. nih.gov